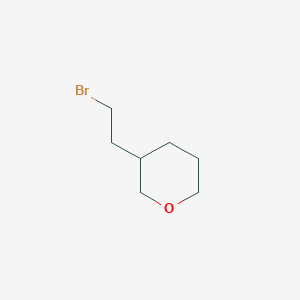
3-(2-Bromethyl)oxan
Übersicht
Beschreibung
3-(2-bromoethyl)oxane is an organic compound with the molecular formula C7H13BrO It consists of a six-membered oxane ring with a 2-bromoethyl substituent
Wissenschaftliche Forschungsanwendungen
3-(2-bromoethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Bromoethyl)oxane are currently unknown. This compound, also known as 3-(2-Bromo-ethyl)-tetrahydro-pyran or 3-(2-Bromoethyl)tetrahydro-2H-pyran, is a complex molecule that may interact with various biological targets .
Mode of Action
It’s known that bromoethyl groups can act as alkylating agents, potentially modifying the function of proteins and other biomolecules .
Biochemical Pathways
Given the potential alkylating properties of this compound, it could theoretically interfere with a variety of biochemical processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
The presence of the bromine atom might influence its metabolic stability .
Result of Action
Its potential as an alkylating agent suggests that it could modify cellular proteins and potentially disrupt normal cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 3-(2-Bromoethyl)oxane. Specific studies on these factors are currently lacking .
Biochemische Analyse
Biochemical Properties
3-(2-Bromoethyl)oxane plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body. The interaction between 3-(2-Bromoethyl)oxane and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as nucleic acids and proteins. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes .
Cellular Effects
The effects of 3-(2-Bromoethyl)oxane on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(2-Bromoethyl)oxane can activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3-(2-Bromoethyl)oxane exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, 3-(2-Bromoethyl)oxane can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation. This binding interaction can result in changes to the enzyme’s catalytic activity, thereby influencing the metabolic pathways in which the enzyme is involved. Additionally, 3-(2-Bromoethyl)oxane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2-Bromoethyl)oxane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions; however, it can undergo degradation over time, particularly when exposed to light and heat. Long-term exposure to 3-(2-Bromoethyl)oxane has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates. These effects are likely due to the compound’s interactions with cellular biomolecules and the resulting changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-(2-Bromoethyl)oxane vary with different dosages in animal models. At low doses, this compound can induce mild biochemical changes without causing significant toxicity. At higher doses, 3-(2-Bromoethyl)oxane can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular structures. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur .
Metabolic Pathways
3-(2-Bromoethyl)oxane is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-(2-Bromoethyl)oxane, leading to the formation of various metabolites. The metabolic pathways of this compound also involve conjugation reactions, where the metabolites are conjugated with glucuronic acid or sulfate to enhance their solubility and facilitate excretion. The interactions of 3-(2-Bromoethyl)oxane with these metabolic pathways can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-(2-Bromoethyl)oxane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and organic cation transporters. Once inside the cell, 3-(2-Bromoethyl)oxane can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 3-(2-Bromoethyl)oxane is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. The targeting of 3-(2-Bromoethyl)oxane to these compartments is likely mediated by specific targeting signals and post-translational modifications. The subcellular localization of this compound can influence its activity and the resulting biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)oxane typically involves the bromination of an oxane derivative. One common method is the reaction of oxane with bromoethane in the presence of a strong base, such as sodium hydride, under reflux conditions. This reaction proceeds via nucleophilic substitution, where the oxane ring opens and subsequently closes to form the desired product.
Industrial Production Methods
Industrial production of 3-(2-bromoethyl)oxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, electrochemical methods have been explored for the preparation of bromoethyl derivatives, offering a more sustainable and efficient approach .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-bromoethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The oxane ring can be oxidized to form lactones or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases like sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of 3-(2-hydroxyethyl)oxane or 3-(2-aminoethyl)oxane.
Elimination: Formation of 3-ethenyloxane.
Oxidation: Formation of 3-(2-bromoethyl)tetrahydropyran-2-one.
Reduction: Formation of 3-(2-hydroxyethyl)oxane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring ether without the bromoethyl substituent.
3-(2-chloroethyl)oxane: Similar structure with a chlorine atom instead of bromine.
3-(2-iodoethyl)oxane: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(2-bromoethyl)oxane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZBFQYYPWQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2567199.png)
![4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2567200.png)
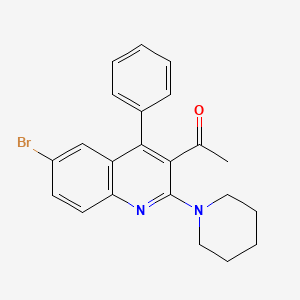
![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)
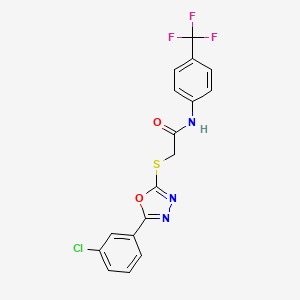
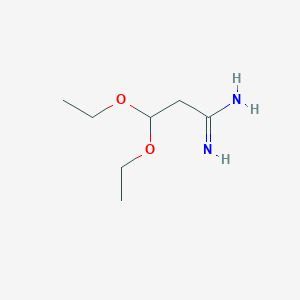
![3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2567209.png)
![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)
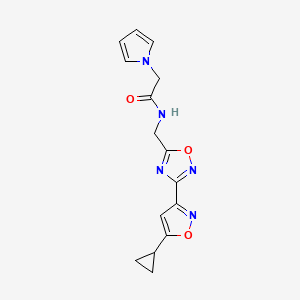

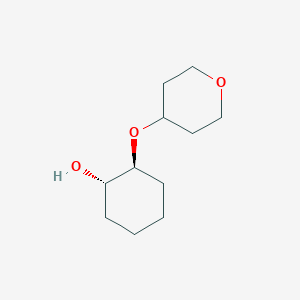
![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol](/img/structure/B2567222.png)
